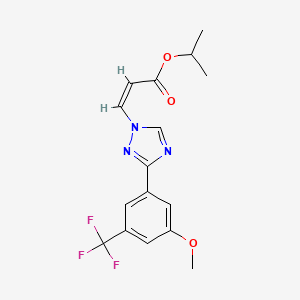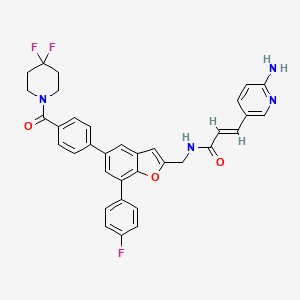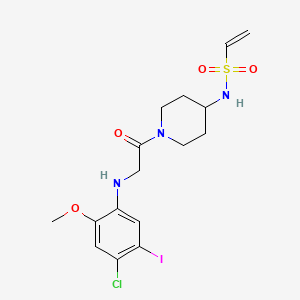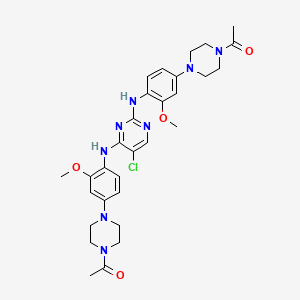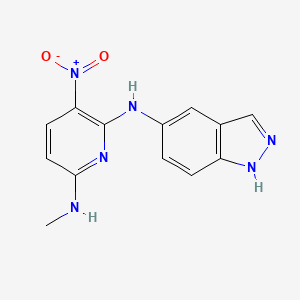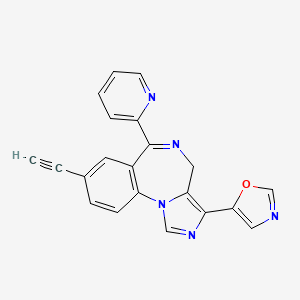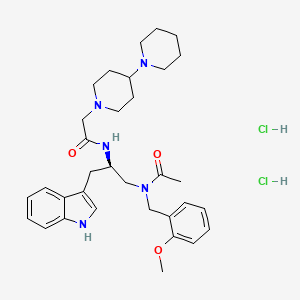
Lanepitant dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanepitant HCl is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation.
Aplicaciones Científicas De Investigación
Migraine Research
Lanepitant dihydrochloride, a selective neurokinin-1 receptor antagonist, has been explored in the context of migraine treatment. Studies have investigated its effectiveness in both acute migraine relief and migraine prevention. However, research findings suggest that it may not be effective for these purposes. In acute migraine treatment, lanepitant did not significantly improve migraine pain or reduce the severity of migraine-associated symptoms. Similarly, in migraine prevention, daily administration of lanepitant did not show a significant reduction in migraine frequency compared to placebo (Goldstein et al., 1997); (Goldstein et al., 2001).
Pain Management
Lanepitant has been studied for its potential role in pain management. It was investigated for the treatment of osteoarthritis pain and painful diabetic neuropathy. The rationale was its ability to block substance P binding to the neurokinin-1 receptor, which is implicated in neurogenic inflammation and pain transmission. However, the studies concluded that lanepitant was not effective in alleviating pain associated with these conditions (Goldstein et al., 2000); (Goldstein et al., 2001).
Corneal Neovascularization Treatment
In the field of ophthalmology, lanepitant has been explored as a treatment for corneal neovascularization (CNV). Studies suggest that lanepitant, as an NK1 receptor antagonist, can be effective in reducing corneal hemangiogenesis and lymphangiogenesis, as well as leukocyte infiltration in CNV. This implies a potential therapeutic role for lanepitant in treating CNV through the inhibition of Substance P activity (Bignami et al., 2014).
Propiedades
Número CAS |
170508-05-1 |
|---|---|
Nombre del producto |
Lanepitant dihydrochloride |
Fórmula molecular |
C33H47Cl2N5O3 |
Peso molecular |
632.67 |
Nombre IUPAC |
(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride |
InChI |
InChI=1S/C33H45N5O3.2ClH/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H/t28-;;/m1../s1 |
Clave InChI |
WURFRVBOVGQPHZ-QDSLRZTOSA-N |
SMILES |
O=C(N[C@H](CC1=CNC2=C1C=CC=C2)CN(C(C)=O)CC3=CC=CC=C3OC)CN4CCC(N5CCCCC5)CC4.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lanepitant dihydrochloride; LY-303870 dihydrochloride; LY 303870 dihydrochloride; LY303870 dihydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)
